molecular formula C11H7BrClNO2 B1607642 Methyl 6-bromo-2-chloroquinoline-4-carboxylate CAS No. 680213-43-8

Methyl 6-bromo-2-chloroquinoline-4-carboxylate

Cat. No. B1607642
CAS RN: 680213-43-8
M. Wt: 300.53 g/mol
InChI Key: BAYLVXXTALAJMT-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-2-chloroquinoline-4-carboxylate” is an organic compound with the molecular formula C11H7BrClNO2 . It has a molecular weight of 300.54 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7BrClNO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 6-bromo-2-chloroquinoline-4-carboxylate” is a solid compound . The compound’s physical form, storage temperature, and country of origin (CN) are also provided . More detailed physical and chemical properties like melting point, boiling point, density, etc., were not found in the sources I accessed.

Scientific Research Applications

Synthesis and Chemical Properties

  • Knorr Synthesis : This compound is synthesized as a starting material in research on infectious diseases. The synthesis involves a condensation and cyclization process known as the Knorr reaction, producing 6-bromo-quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).

  • Iron-Catalyzed Ortho-Alkylation : Research indicates the use of related quinoline compounds in direct ortho-alkylation, achieved in high yields using an iron source and specific catalysts. This process demonstrates regioselectivity and can be performed under environmentally friendly conditions (Fruchey et al., 2014).

  • Catalytic Synthesis : The compound has been used in the synthesis of dihydropyrimidinones and hydroquinazoline-diones, employing a Bronsted acidic ionic liquid and chlorotrimethylsilane as catalysts. This method offers high yields and solvent-free conditions (Kefayati et al., 2012).

Applications in Materials Science

  • Photolabile Protecting Group : A study describes the use of brominated hydroxyquinoline, a related compound, as a photolabile protecting group for carboxylic acids. Its high sensitivity to multiphoton-induced photolysis makes it useful in vivo (Fedoryak & Dore, 2002).

  • Fluorescent Brightening Agents : The synthesis of 2-aryl-6-substituted quinolines, including compounds structurally similar to methyl 6-bromo-2-chloroquinoline-4-carboxylate, demonstrates their potential as fluorescent brightening agents. These compounds were tested for their fluorescence properties (Rangnekar & Shenoy, 1987).

Biomedical Research

  • Anticancer Potential : Certain quinoline derivatives have been identified as potent apoptosis inducers and show promise as anticancer agents. They demonstrate high efficacy in cancer models and significant blood-brain barrier penetration (Sirisoma et al., 2009).

  • Cytotoxicity Studies : Research on thieno[3,2-c]quinoline derivatives, which are structurally related to methyl 6-bromo-2-chloroquinoline-4-carboxylate, reveals their cytotoxicity against cancer cell lines. They exhibit dose- and time-dependent inhibition of cancer cell growth, compared favorably with established anticancer drugs (Mphahlele et al., 2014).

Safety and Hazards

The compound is labeled with the GHS06 pictogram, indicating that it’s toxic . The hazard statements H301, H311, and H331 suggest that it’s harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 6-bromo-2-chloroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)8-5-10(13)14-9-3-2-6(12)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYLVXXTALAJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381846
Record name methyl 6-bromo-2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-2-chloroquinoline-4-carboxylate

CAS RN

680213-43-8
Record name Methyl 6-bromo-2-chloro-4-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680213-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-bromo-2-chloroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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